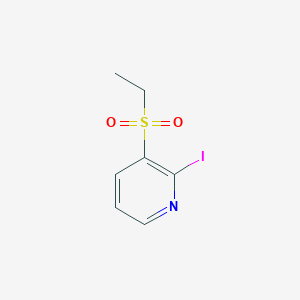
3-Ethylsulfonyl-2-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylsulfonyl-2-iodopyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an ethylsulfonyl group at the third position and an iodine atom at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylsulfonyl-2-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the reaction of 2-bromopyridine with sodium iodide in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with an iodine atom. The resulting 2-iodopyridine is then subjected to further reactions to introduce the ethylsulfonyl group at the third position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethylsulfonyl-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products such as 3-ethylsulfonyl-2-aminopyridine or 3-ethylsulfonyl-2-thiopyridine.
Oxidation Reactions: Sulfone derivatives such as 3-ethylsulfonyl-2-pyridinesulfone.
Reduction Reactions: Reduced derivatives such as 3-ethylsulfonylpyridine.
Scientific Research Applications
3-Ethylsulfonyl-2-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis reactions.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents. The compound’s structure allows for modifications that can enhance its biological activity.
Industry: It is used in the production of agrochemicals and other industrial chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Ethylsulfonyl-2-iodopyridine depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors. The ethylsulfonyl group may enhance the compound’s binding affinity to its target, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-Iodopyridine: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
3-Iodopyridine: Similar structure but without the ethylsulfonyl group, leading to different reactivity and applications.
3-Ethylsulfonylpyridine:
Uniqueness
3-Ethylsulfonyl-2-iodopyridine is unique due to the presence of both the ethylsulfonyl group and the iodine atom This combination of functional groups enhances its reactivity and versatility in chemical synthesis
Properties
Molecular Formula |
C7H8INO2S |
|---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
3-ethylsulfonyl-2-iodopyridine |
InChI |
InChI=1S/C7H8INO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |
InChI Key |
WCKWFOUUBHCUEF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)
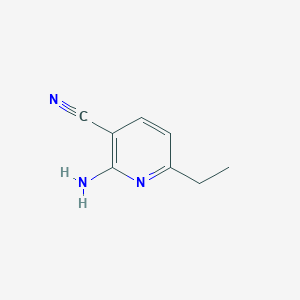
![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)
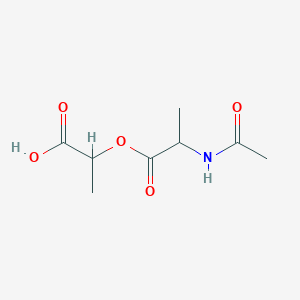


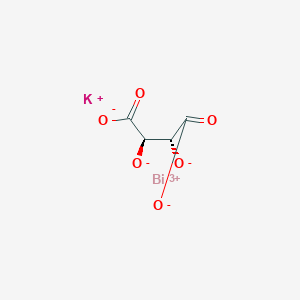
![1-[3-(Pyrrolidin-1-ylmethyl)phenyl]ethanamine](/img/structure/B13893937.png)

![Isopropyl 1-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13893944.png)
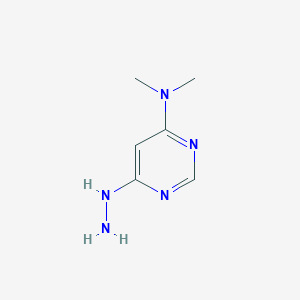
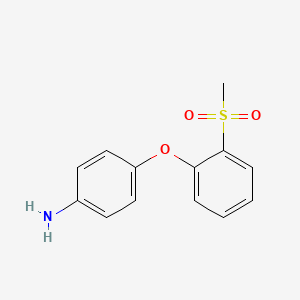
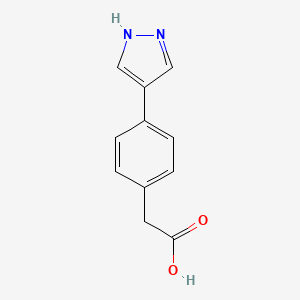
![6-chloro-2-[1-(3-pyridin-3-ylpyrazin-2-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B13893982.png)
